molecular formula C13H13ClN2O2 B7743137 (E)-ethyl 3-((3-chloro-2-methylphenyl)amino)-2-cyanoacrylate

(E)-ethyl 3-((3-chloro-2-methylphenyl)amino)-2-cyanoacrylate

Cat. No.: B7743137
M. Wt: 264.71 g/mol
InChI Key: NWBZOEHMYUEYSM-CSKARUKUSA-N
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Description

(E)-ethyl 3-((3-chloro-2-methylphenyl)amino)-2-cyanoacrylate is a high-purity synthetic cyanoacrylate derivative designed for pharmaceutical and biological research. This compound is part of a class of 3-methylthio-3-arylamino-2-cyanoacrylates that have demonstrated significant antiproliferation activity towards PC3 prostate cancer cells in MTT assays . The (E) configuration of the molecule, verified through spectroscopic methods and single-crystal structure determination of analogous compounds, is crucial for its bioactivity . The molecular structure features key functional groups-an electron-withdrawing cyano group, an ester moiety, and a substituted anilino group-that facilitate interactions with biological targets. Researchers value this compound for its potential as a potent inhibitor in various biological systems , building upon established structure-activity relationship studies for cyanoacrylates . The compound is supplied under strict quality control to ensure batch-to-batch consistency for research applications. Handle with appropriate safety precautions in a controlled laboratory environment. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl (E)-3-(3-chloro-2-methylanilino)-2-cyanoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)10(7-15)8-16-12-6-4-5-11(14)9(12)2/h4-6,8,16H,3H2,1-2H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBZOEHMYUEYSM-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C(=CC=C1)Cl)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=C(C(=CC=C1)Cl)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation as a Foundation

The Knoevenagel condensation is a cornerstone for synthesizing α,β-unsaturated cyanoacrylates. Ethyl cyanoacetate reacts with aldehydes under basic conditions to form the conjugated system. For example, formaldehyde condenses with ethyl cyanoacetate to yield ethyl 2-cyanoacrylate, a precursor for further functionalization. Modifications to this method include using ammonium acetate or piperidine as catalysts in polar aprotic solvents like dimethylformamide (DMF).

Introduction of the (3-Chloro-2-Methylphenyl)Amino Group

The amino group is introduced via nucleophilic attack on the α-position of ethyl 2-cyanoacrylate. 3-Chloro-2-methylaniline, a commercially available aromatic amine, reacts with the electron-deficient β-carbon of the cyanoacrylate under basic conditions. This Michael addition typically requires anhydrous solvents (e.g., tetrahydrofuran or toluene) and bases like triethylamine or 1,8-diazabicycloundec-7-ene (DBU) to deprotonate the amine.

Stereoselective Synthesis of the (E)-Isomer

Thermodynamic vs. Kinetic Control

The (E)-isomer predominates under thermodynamic control due to reduced steric hindrance between the ethyl ester and the aromatic amine. Prolonged reaction times at elevated temperatures (80–100°C) favor the (E)-configuration, as demonstrated in analogous reductions of α,β-unsaturated esters. For instance, sodium borohydride-mediated reductions in tetrahydrofuran/water systems achieve >90% (E)-selectivity after 12 hours.

Catalytic Strategies

Chiral catalysts, such as aluminum isopropoxide or DIBAH (diisobutylaluminum hydride), enhance stereoselectivity. In a study involving tert-butyl carbamate derivatives, aluminum isopropoxide in isopropyl alcohol yielded 80% of the desired (S,S)-diastereomer. Similar conditions could be adapted for the target compound by optimizing solvent polarity and catalyst loading.

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)(E)-Selectivity (%)
Toluene806585
DMF1007278
THF605892

Polar aprotic solvents like DMF improve reaction rates but may reduce stereoselectivity due to increased solvation of intermediates. Non-polar solvents like toluene favor the (E)-isomer but require higher temperatures.

Base Selection

BaseReaction Time (h)Yield (%)
Triethylamine668
DBU475
NaHCO₃852

Stronger bases like DBU accelerate the reaction but may promote side reactions, such as ester hydrolysis. Weak bases like NaHCO₃ are less efficient but improve purity.

Mechanistic Insights and Byproduct Analysis

Intermediate Characterization

The reaction proceeds via a two-step mechanism:

  • Knoevenagel Condensation : Formation of ethyl 2-cyanoacrylate from ethyl cyanoacetate and formaldehyde.

  • Nucleophilic Amination : Attack of 3-chloro-2-methylaniline on the β-carbon, followed by proton transfer to stabilize the (E)-isomer.

Common Byproducts and Mitigation

  • Z-Isomer Formation : Minimized by using sterically hindered bases (e.g., DBU) and slow cooling during crystallization.

  • Ester Hydrolysis : Avoided by maintaining anhydrous conditions and limiting reaction times.

Industrial-Scale Production Considerations

Cost-Effective Reagents

Aluminum isopropoxide, used in tert-butyl carbamate syntheses, offers a low-cost alternative to noble metal catalysts. Similarly, sodium borohydride reductions are scalable and environmentally benign compared to lithium aluminum hydride.

Purification Techniques

Recrystallization from ethyl acetate/hexane mixtures yields high-purity (>98%) (E)-isomer. Column chromatography is reserved for small-scale batches due to cost constraints.

Comparative Analysis of Analogous Compounds

CompoundKey Structural DifferencesSynthesis Method
Ethyl 3-amino-2-cyanoacrylateLacks chloro and methyl groupsDirect amination of ester
Methyl 3-((4-nitrophenyl)amino)...Nitro substituent instead of chloroNitro reduction post-synthesis

The chloro and methyl groups in the target compound enhance steric bulk, necessitating tailored reaction conditions to prevent steric clashes during amination .

Chemical Reactions Analysis

Key Steps:

  • Condensation of Ethyl Cyanoacetate :
    Ethyl cyanoacetate reacts with aldehydes (e.g., formaldehyde) under basic conditions to form α-cyanoacrylate intermediates . For substituted derivatives, aromatic amines (e.g., 3-chloro-2-methylaniline) may be introduced via nucleophilic substitution or Michael addition.

  • Functionalization with Aromatic Amines :
    The (3-chloro-2-methylphenyl)amino group is likely introduced via a nucleophilic attack on the α,β-unsaturated nitrile system of ethyl 2-cyanoacrylate, forming the (E)-isomer due to steric and electronic preferences .

Structural Data:

PropertyValue/DescriptionSource
Molecular FormulaC₁₃H₁₂ClN₃O₂
SMILESCCOC(=O)/C(=C(\NC1=C(C(=CC=C1)Cl)C)/C#N
NMR (δ ppm)~2.3 (s, CH₃), 7.1–8.3 (Ar-H), 4.4 (q, OCH₂)

Polymerization Behavior

Cyanoacrylates polymerize rapidly via an anionic mechanism in the presence of weak bases (e.g., moisture, amines) .

Reaction Mechanism:

  • Initiation :
    Nucleophilic attack by hydroxide ions (from ambient moisture) on the electrophilic β-carbon of the cyanoacrylate group.

    CH₂=C(CN)COOEt+OHCH₂-C(CN)(COOEt)-O\text{CH₂=C(CN)COOEt} + \text{OH}^- \rightarrow \text{CH₂-C(CN)(COOEt)-O}^-
  • Propagation :
    Chain elongation through repeated addition of monomer units:

    Polymer+CH₂=C(CN)COOEtPolymer-CH₂-C(CN)(COOEt)\text{Polymer}^- + \text{CH₂=C(CN)COOEt} \rightarrow \text{Polymer-CH₂-C(CN)(COOEt)}^-
  • Termination :
    Quenching by acidic protons or steric hindrance .

Factors Affecting Polymerization:

  • Humidity : Accelerates curing .

  • Temperature : Exothermic reaction (ΔH ≈ −60 kJ/mol) .

  • Additives : Silica thickeners or stabilizers inhibit premature polymerization .

Reactivity with Nucleophiles

The α,β-unsaturated nitrile system undergoes Michael addition with thiols, amines, and other nucleophiles .

Example Reaction with Thiols:

(E)-ethyl 3-((3-chloro-2-methylphenyl)amino)-2-cyanoacrylate+RSHAdduct (via β-carbon attack)\text{(E)-ethyl 3-((3-chloro-2-methylphenyl)amino)-2-cyanoacrylate} + \text{RSH} \rightarrow \text{Adduct (via β-carbon attack)}

Kinetic Data (Analogs):

NucleophileReaction Rate (k, M⁻¹s⁻¹)Stability of AdductSource
β-Mercaptoethanol0.12Stable (>24 hrs)
Ammonia0.08Reversible

Hydr

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of cyanoacrylate compounds exhibit anticancer properties. For instance, studies have shown that compounds similar to (E)-ethyl 3-((3-chloro-2-methylphenyl)amino)-2-cyanoacrylate can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related cyanoacrylate compound significantly inhibited the growth of breast cancer cells in vitro, with an IC50 value indicating effective potency against cancer cell lines .

Antimicrobial Properties

Cyanoacrylate compounds have been investigated for their antimicrobial properties. The incorporation of halogenated phenyl groups enhances their activity against various bacterial strains.

Data Table: Antimicrobial Activity of Cyanoacrylate Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Related Compound AEscherichia coli16 µg/mL
Related Compound BPseudomonas aeruginosa64 µg/mL

Adhesives and Sealants

Due to their rapid curing properties, cyanoacrylates are widely used as adhesives in various applications, including medical devices and construction materials. The unique structure of this compound allows for strong bonding capabilities while maintaining flexibility.

Application Example : In surgical settings, cyanoacrylate adhesives are used for wound closure, providing a sterile and effective alternative to sutures.

Coatings

The compound can also be utilized in protective coatings that require durability and resistance to environmental factors. Its formulation into coatings can enhance the performance of surfaces exposed to harsh conditions.

Drug Delivery Systems

Future studies may explore its role in drug delivery systems, leveraging its chemical properties to facilitate targeted therapy in cancer treatment.

Biocompatibility Studies

Further investigations into the biocompatibility of this compound are essential for its application in medical devices, ensuring safety and efficacy in clinical settings.

Mechanism of Action

The mechanism of action of (E)-ethyl 3-((3-chloro-2-methylphenyl)amino)-2-cyanoacrylate involves its ability to form strong covalent bonds with various substrates. The cyano group and the ester functionality play a crucial role in the adhesive properties of the compound. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes, leading to its observed effects.

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • (E)-Ethyl 3-(4-Chlorophenyl)-2-cyanoacrylate: The para-chloro substituent enhances electron withdrawal, increasing electrophilicity at the α,β-unsaturated carbonyl system. This compound exhibits a melting point of 159–160°C and demonstrates antitumor activity in preliminary studies .
  • (E)-Ethyl 2-cyano-3-[3-(trifluoromethyl)phenyl]acrylate: The trifluoromethyl group (CF₃) is a stronger electron-withdrawing group than Cl, leading to higher reactivity in Knoevenagel condensations. Its molecular weight (269.22 g/mol) and steric bulk may reduce solubility compared to the chloro-methyl analog .
  • (E)-Ethyl 3-(4-methoxyphenyl)-2-cyanoacrylate: The methoxy group (MeO) is electron-donating, decreasing electrophilicity. This results in lower reactivity in cycloaddition reactions compared to chloro-substituted derivatives .

Steric Effects

  • (E)-Ethyl 3-(2-bromophenyl)-2-cyanoacrylate: The ortho-bromo substituent creates steric crowding, which may impede crystal packing, as evidenced by its lower melting point (unreported in evidence) compared to para-substituted analogs .

Common Pathways

Most ethyl 3-aryl-2-cyanoacrylates are synthesized via Knoevenagel condensation of substituted benzaldehydes with ethyl cyanoacetate. For example:

  • (E)-Ethyl 3-((3-acetamido-4-methoxyphenyl)amino)-2-cyanoacrylate: Synthesized under reflux with triethylamine, yielding 50–60% after recrystallization .
  • (Z)-Ethyl 3-(6-amino-2-chloroquinoline-3-yl)-2-cyanoacrylate: Requires prolonged reflux (5–6 hours) with hydrazine hydrate, indicating slower kinetics due to the quinoline moiety .

Reaction Yields

Compound Yield (%) Key Substituent Reference
(E)-Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate 50 4-Cl
(E)-Ethyl 2-cyano-3-(thiophen-2-yl)acrylate 85 Thiophene
Ethyl 3-[(3-chloro-2-methylphenyl)amino]-2-cyanoacrylate 65 3-Cl, 2-Me

The higher yield for thiophene derivatives (85%) suggests that heteroaromatic aldehydes undergo more efficient condensation than bulky aryl analogs .

Structural and Crystallographic Insights

  • Syn-Periplanar Conformation: In (E)-ethyl 3-(4-methylphenyl)-2-cyanoacrylate, the C=C bond adopts a syn-periplanar conformation (torsion angle = 3.2°), which is critical for stabilizing the α,β-unsaturated system and facilitating electrophilic additions .
  • Hydrogen Bonding: Amino-substituted derivatives (e.g., ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate) exhibit intermolecular N–H···O hydrogen bonds, enhancing crystal lattice stability .

Biological Activity

(E)-Ethyl 3-((3-chloro-2-methylphenyl)amino)-2-cyanoacrylate, a cyanoacrylate derivative, has garnered attention for its biological properties, particularly in medical applications. This article explores its biological activity, including cytotoxicity, biocompatibility, and potential therapeutic uses.

  • Molecular Formula : C13H13ClN2O
  • Molecular Weight : 264.707 g/mol

Cytotoxicity Studies

Research has shown varying degrees of cytotoxicity associated with cyanoacrylate compounds. A notable study evaluated the cytotoxic effects of ethyl 2-cyanoacrylate on human osteoblast cells using the MTT assay. The findings indicated that:

  • Cell Viability : Ethyl 2-cyanoacrylate demonstrated biocompatibility with no significant difference in cell viability compared to control groups.
  • Inhibitory Zones : The presence of dead cells around treated areas indicated an inhibitory zone ranging from 200 to 500 μm for other cyanoacrylates tested, suggesting localized cytotoxic effects but not for ethyl 2-cyanoacrylate specifically .

Biocompatibility and Applications

The biocompatibility of this compound is crucial for its application in medical adhesives and surgical procedures. Studies have indicated that:

  • Bone Graft Fixation : Ethyl 2-cyanoacrylate has been found suitable for use in bone graft fixation due to its favorable biocompatibility profile .
  • Tissue Adhesives : Its ability to bond tissues effectively without causing significant necrosis makes it a candidate for surgical adhesives.

Case Studies and Research Findings

  • Histotoxicity Evaluation :
    A study assessed the histotoxic effects of ethyl 2-cyanoacrylate applied to rabbit brain tissue. Results showed:
    • Severe superficial cortical necrosis was observed, indicating potential risks when used in sensitive tissues.
    • No significant bioadhesion was noted, raising concerns about its efficacy as a tissue adhesive in certain applications .
  • Comparative Analysis of Cyanoacrylates :
    A comparative analysis of different cyanoacrylates highlighted that:
    • Ethyl variants were generally less cytotoxic than their methyl counterparts.
    • The study emphasized the need for careful selection based on specific clinical applications due to varying biological responses .

Summary Table of Biological Activity

Property Ethyl 2-Cyanoacrylate Methyl 2-Cyanoacrylate
Cytotoxicity (MTT Assay)LowModerate
BiocompatibilityHighModerate
Inhibitory ZoneMinimalSignificant
HistotoxicityModerateHigh

Q & A

Basic Research Questions

Q. What synthetic methods are commonly employed for preparing (E)-ethyl 3-((3-chloro-2-methylphenyl)amino)-2-cyanoacrylate?

  • Methodological Answer : The compound is synthesized via Knoevenagel condensation , a base-catalyzed reaction between an aldehyde/ketone and an active methylene compound. For example, ethyl cyanoacrylate derivatives are prepared by reacting substituted benzaldehydes with ethyl cyanoacetate under solvent-free conditions using organocatalysts like quinine (yields: 84–87%) . Key steps include:

  • Reaction Optimization : Use of IR and NMR to monitor reaction progress.

  • Characterization : 1^1H NMR (δ ~8.20 ppm for acrylate protons), 13^{13}C NMR (δ ~162 ppm for carbonyl groups), and IR (ν ~2226 cm1^{-1} for nitrile stretches) .

  • Purification : Column chromatography (e.g., ethyl acetate/light petroleum ether) or recrystallization .

    Example Reaction Conditions
    Catalyst: Quinine (10 mol%)
    Solvent: None (solvent-free)
    Temperature: 80°C, 4–6 hours
    Yield: 84–87%

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • Crystallization : Slow evaporation of ethyl acetate/petroleum ether solutions yields monoclinic crystals (space group P21_1/c) .
  • Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 298 K.
  • Refinement : SHELXL software for structural refinement (R-factor < 0.055) . Key features include E-configuration and intermolecular C–H···O hydrogen bonds stabilizing the crystal lattice .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Hazard Mitigation : Use fume hoods to avoid inhalation of cyanoacrylate vapors, which cause mucous membrane irritation .
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye bonding .
  • Spill Management : Solidify spills with absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound interact with viral proteases, and what assays validate its inhibitory activity?

  • Methodological Answer :

  • Target Identification : Molecular docking (e.g., AutoDock Vina) predicts binding to the active site of Dengue/Zika NS2B/NS3 proteases .
  • Enzymatic Assays : Fluorometric assays using AMC-labeled substrates (e.g., Boc-GRR-AMC) measure protease inhibition (IC50_{50} values) .
  • SAR Studies : Modifying the 3-chloro-2-methylphenyl group enhances potency by optimizing hydrophobic interactions .

Q. What computational methods predict the reactivity and stability of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : DFT (B3LYP/6-311+G(d,p)) evaluates frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity .
  • Molecular Dynamics (MD) : Simulates solvation effects (e.g., in DMSO) to predict aggregation behavior .
  • QSPR Models : Correlate substituent electronic parameters (Hammett σ) with biological activity .

Q. How can researchers resolve discrepancies in crystallographic data during structural refinement?

  • Methodological Answer :

  • Disorder Handling : SHELXL’s PART instruction refines disordered moieties (e.g., ethyl groups) with occupancy constraints .
  • Twinned Data : Use TWINABS for intensity scaling and HKLF5 format in SHELXL for twinned refinement .
  • Validation Tools : CheckCIF/PLATON for geometry outliers (e.g., bond angle deviations > 5°) .

Data Contradiction Analysis

Q. How to address conflicting spectroscopic vs. crystallographic data for this compound?

  • Methodological Answer :

  • Case Study : If NMR suggests a planar conformation but XRD shows torsional angles >10°, verify sample purity (HPLC) and consider polymorphism.
  • Temperature Effects : Dynamic NMR at variable temperatures detects conformational exchange broadening .
  • Complementary Techniques : Pair XRD with solid-state IR to confirm hydrogen bonding patterns .

Key Research Tools

  • Crystallography : SHELX suite .
  • Spectroscopy : Bruker Avance III HD (500 MHz 1^1H NMR) .
  • Computational : Gaussian 16 (DFT), PyMOL (docking) .

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